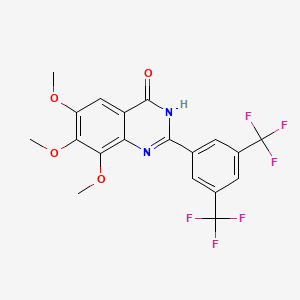
2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one is a synthetic organic compound known for its unique chemical structure and properties. The compound features a quinazolinone core substituted with trifluoromethyl groups and methoxy groups, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with 6,7,8-trimethoxyquinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced quinazolinone compounds .
Aplicaciones Científicas De Investigación
2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds[][3].
Mecanismo De Acción
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups contribute to its stability and reactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 1H-Benzimidazole, 2-(3,5-bis(trifluoromethyl)phenyl)-1-(ethylsulfonyl)-
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and methoxy groups makes it a versatile compound for various applications .
Actividad Biológica
The compound 2-(3,5-bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₅F₆N₃O₃
- Molecular Weight : 405.32 g/mol
- CAS Number : Not specified in the provided data
The biological activity of quinazoline derivatives often involves interaction with specific molecular targets within cells:
- Inhibition of Kinases : Many quinazoline compounds act as inhibitors of various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
- Induction of Apoptosis : Some studies suggest that quinazoline derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
- Antimicrobial Activity : Compounds with trifluoromethyl groups are often associated with enhanced antimicrobial properties against resistant bacterial strains.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Studies :
- A study on naphthofuran compounds indicated that derivatives similar to quinazolines can inhibit liver tumor growth by modulating the HNF 4α pathway and affecting STAT3 signaling. The compound demonstrated significant growth inhibition in HepG2 and Hep3B cell lines at concentrations ranging from 1 to 10.8 µM over various time periods .
-
Antimicrobial Efficacy :
- Research on related compounds showed that those with a trifluoromethyl group effectively inhibited the growth of Staphylococcus aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This suggests a promising avenue for treating infections caused by resistant strains.
- In Vivo Studies :
Propiedades
Número CAS |
228119-09-3 |
|---|---|
Fórmula molecular |
C19H14F6N2O4 |
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]-6,7,8-trimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H14F6N2O4/c1-29-12-7-11-13(15(31-3)14(12)30-2)26-16(27-17(11)28)8-4-9(18(20,21)22)6-10(5-8)19(23,24)25/h4-7H,1-3H3,(H,26,27,28) |
Clave InChI |
XBBCMELCXFQMND-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















